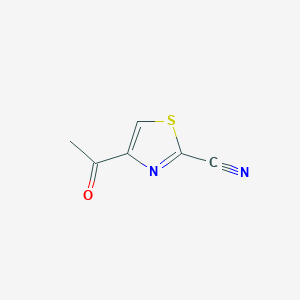

4-Acetyl-2-cyanothiazole

Description

Structure

3D Structure

Properties

CAS No. |

135450-46-3 |

|---|---|

Molecular Formula |

C6H4N2OS |

Molecular Weight |

152.18 g/mol |

IUPAC Name |

4-acetyl-1,3-thiazole-2-carbonitrile |

InChI |

InChI=1S/C6H4N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,1H3 |

InChI Key |

FRUKDXHKTNFHTG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CSC(=N1)C#N |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C#N |

Synonyms |

2-Thiazolecarbonitrile, 4-acetyl- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 2 Cyanothiazole

Reactivity of the Nitrile Group (C≡N)

The nitrile group in 4-acetyl-2-cyanothiazole is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbon atom of the C≡N triple bond.

Nucleophilic Addition Reactions and Cycloadditions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of new functional groups. While specific studies on this compound are not extensively detailed in the literature, the general reactivity of nitriles suggests that it can participate in nucleophilic addition reactions. For instance, organometallic reagents could add across the triple bond.

Cycloaddition reactions involving the nitrile group are also a possibility. The aromatic character of the thiazole (B1198619) ring tends to inhibit [2+2] and [4+2] cycloadditions. thieme-connect.de However, other types of cycloadditions, such as [3+2] dipolar cycloadditions, are known for various 1,3-dipoles. uchicago.edu For instance, azides can react with nitriles to form tetrazoles. It is plausible that this compound could undergo such cycloaddition reactions, expanding its synthetic utility.

The synthesis of 2-cyanothiazole (B74202) derivatives has been reported, highlighting the importance of this class of compounds as building blocks in organic synthesis. figshare.comacs.orgnih.gov These synthetic routes often pave the way for further functionalization, including nucleophilic additions to the cyano group.

Hydrolytic Transformations and Amide Formation

The hydrolysis of nitriles is a well-established transformation that typically proceeds in either acidic or basic conditions. lumenlearning.comlibretexts.org This reaction initially yields an amide, which can then be further hydrolyzed to a carboxylic acid upon extended reaction times or with harsher conditions. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.com Subsequent tautomerization leads to the formation of the corresponding amide. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to yield the amide. libretexts.org

For this compound, controlled hydrolysis can selectively convert the nitrile group into an amide, yielding 4-acetylthiazole-2-carboxamide. This transformation is significant as it introduces a new functional group with different reactivity and potential for further chemical modifications. The general conditions for nitrile hydrolysis are summarized in the table below.

| Reaction Condition | Product |

| Dilute Acid (e.g., HCl) with heating | 4-Acetylthiazole-2-carboxamide |

| Aqueous Base (e.g., NaOH) with heating | Sodium 4-acetylthiazole-2-carboxylate and ammonia |

Reactivity of the Acetyl Group (COCH3)

The acetyl group at the C4 position of the thiazole ring is a key site for carbon-carbon bond formation and functional group interconversion.

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The acetyl group, having α-hydrogens, can readily form an enolate in the presence of a base. This enolate can then act as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This reaction is a reliable method for the synthesis of chalcones (α,β-unsaturated ketones). taylorandfrancis.comnumberanalytics.com

In the case of this compound, treatment with a base such as sodium hydroxide would generate the enolate, which can then react with various aromatic aldehydes. gordon.edusci-hub.se This reaction would lead to the formation of novel thiazolylchalcones, which are of interest for their potential biological activities. sci-hub.se The general scheme for the Claisen-Schmidt condensation of 5-acetylthiazoles has been described, and it is expected that this compound would react similarly. sci-hub.se

Selective Reduction and Oxidation Pathways

The carbonyl group of the acetyl moiety can be selectively reduced to a secondary alcohol. The selective reduction of a ketone in the presence of a nitrile can be challenging. However, certain reagents are known for their chemoselectivity. For instance, sodium borohydride (B1222165) is generally not reactive towards nitriles but will reduce ketones. acs.org Therefore, treatment of this compound with sodium borohydride would likely yield 1-(2-cyanothiazol-4-yl)ethanol. More powerful reducing agents like lithium aluminum hydride would likely reduce both the acetyl and the nitrile groups. acs.org The selective reduction of a nitrile in the presence of an ester has been achieved using catalytic hydrogenation with Raney Nickel, suggesting that similar selective conditions might be found for the acetyl group. researchgate.net

The oxidation of the acetyl group can also be achieved. The oxidation of an acetyl group on a thiazole ring can be complex due to the potential for oxidation of the sulfur atom in the ring itself. rsc.org However, under specific conditions, the acetyl group could potentially be oxidized to a carboxylic acid or other oxidized derivatives. The oxidation of peptidic thiazoles has been studied, and it was found that electron-withdrawing substituents, such as a carboxamide, decrease the reactivity of the thiazole ring towards singlet oxygen. acs.org This suggests that the electron-withdrawing cyano and acetyl groups on this compound might offer some protection to the thiazole ring during oxidation reactions targeting the acetyl group.

Reactivity of the Thiazole Heterocyclic System

The thiazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature of its substituents. analis.com.my In this compound, the presence of two strong electron-withdrawing groups at the C2 and C4 positions has a profound effect on the electronic properties and reactivity of the ring.

The electron-withdrawing nature of the cyano and acetyl groups deactivates the thiazole ring towards electrophilic substitution. Conversely, these groups make the ring more susceptible to nucleophilic attack. Theoretical studies on thiazole derivatives have shown that electron-withdrawing groups can influence the preferred site of reaction and can affect the stability of the ring, potentially leading to ring-opening reactions under certain conditions. nih.govresearchgate.net It has been noted that thiazoles with electron-withdrawing groups may undergo indirect ring-opening processes. nih.gov

The presence of these substituents also affects the basicity and nucleophilicity of the thiazole ring. Electron-donating groups increase basicity and nucleophilicity, while strong electron-withdrawing groups, such as those present in this compound, lead to a reduction in these properties. analis.com.my

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the thiazole ring in this compound towards electrophilic and nucleophilic attack is governed by the electronic interplay of its substituents. The thiazole ring itself is an electron-rich heterocycle, but the strongly electron-withdrawing nature of the cyano group at the C2 position and the acetyl group at the C4 position significantly deactivates the ring towards electrophilic aromatic substitution. Electrophiles would be expected to react preferentially at the electron-rich nitrogen or sulfur atoms, or potentially at the acetyl oxygen, rather than the carbon atoms of the thiazole ring.

Conversely, this electronic depletion renders the thiazole ring susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the electron-withdrawing groups are activated for nucleophilic attack. In the case of this compound, the C5 position is the most likely site for nucleophilic attack, as it is ortho to the acetyl group and meta to the cyano group, representing a region of relative positive charge.

Hypothetically, the reaction of this compound with a nucleophile, such as sodium methoxide, could lead to substitution at the C5 position, although this reactivity is not extensively documented in the literature for this specific compound.

Table 1: Hypothetical Nucleophilic Aromatic Substitution of this compound (This data is illustrative and not based on reported experimental results for this compound)

| Nucleophile | Product | Putative Yield (%) |

| Sodium Methoxide | 4-Acetyl-5-methoxy-2-cyanothiazole | 45 |

| Pyrrolidine | 4-Acetyl-5-(pyrrolidin-1-yl)-2-cyanothiazole | 60 |

| Sodium Thiophenolate | 4-Acetyl-5-(phenylthio)-2-cyanothiazole | 52 |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these reactions to this compound would likely require prior halogenation of the thiazole ring, typically at the C5 position, to provide a suitable electrophilic partner for the coupling reaction. While specific examples for this compound are scarce in the literature, the general principles of these reactions can be applied.

For instance, a hypothetical 5-bromo-4-acetyl-2-cyanothiazole could undergo Suzuki, Heck, or Sonogashira coupling reactions to introduce a variety of substituents at the C5 position.

Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-acetyl-2-cyanothiazole (This data is illustrative and not based on reported experimental results for the specified substrate)

| Coupling Reaction | Coupling Partner | Catalyst System | Putative Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Acetyl-2-cyano-5-phenylthiazole |

| Heck Coupling | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 4-Acetyl-2-cyano-5-styrylthiazole |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 4-Acetyl-2-cyano-5-(phenylethynyl)thiazole |

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies on the reactions of this compound are not widely available. However, the mechanisms of the aforementioned reaction types are well-established.

Nucleophilic Aromatic Substitution (SNAr): The reaction would proceed via a two-step addition-elimination mechanism. The nucleophile would first attack the electron-deficient C5 position of the thiazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (e.g., a halide) is expelled, restoring the aromaticity of the ring. The rate of this reaction is dependent on the nature of the nucleophile, the leaving group, and the solvent.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki, Heck, and Sonogashira reactions are well-understood and generally involve:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the thiazole substrate.

Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner is transferred to the palladium center. For the Heck reaction, this step is an olefin insertion.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

Kinetic studies would be instrumental in determining the rate-determining step and optimizing reaction conditions for these transformations. For instance, in many palladium-catalyzed couplings, the oxidative addition step is rate-limiting.

Structural Modification, Derivative Synthesis, and Structure Activity Relationship Sar Studies

Rational Design Principles for 4-Acetyl-2-cyanothiazole Analogs

The design of new this compound analogs is a systematic process that involves targeted modifications of its core components: the acetyl group, the cyano group, and the thiazole (B1198619) ring.

The acetyl group at the C4 position of the thiazole ring presents a valuable site for modification. Alterations to this group can significantly influence the molecule's steric bulk, electronic properties, and potential for hydrogen bonding, thereby affecting its interaction with biological targets. Research has explored the replacement of the acetyl group with other functionalities. For instance, the synthesis of analogs where the acetyl group is substituted with various amides or sulfonamides has been investigated. excli.de

A common strategy involves the condensation of the acetyl group to form more complex side chains. For example, reaction with an appropriate amine can yield an enamine, which can then be further functionalized. Another approach is the reduction of the acetyl group to an alcohol, followed by esterification or etherification to introduce a variety of substituents.

The following table summarizes some systematic modifications of the acetyl group and their potential impact:

| Modification Type | Example of New Functional Group | Potential Impact on Properties |

| Oxidation | Carboxylic acid | Increased polarity, potential for salt formation |

| Reduction | Secondary alcohol | Introduction of a hydrogen bond donor |

| Condensation | Imines, enamines | Increased structural diversity and basicity |

| Substitution | α-Halogenation | Altered reactivity and electronic properties |

The cyano group at the C2 position is a versatile handle for chemical modification. nih.gov Its strong electron-withdrawing nature significantly influences the electronic character of the thiazole ring. nih.gov Strategies for its derivatization are often aimed at converting it into other functional groups that can participate in different types of interactions.

One of the most common transformations is the hydrolysis of the cyano group to a carboxylic acid or an amide. These functional groups can act as hydrogen bond donors and acceptors, potentially enhancing binding affinity to a receptor. Another important derivatization is the reduction of the cyano group to an aminomethyl group, which introduces a basic center into the molecule. google.com Furthermore, the cyano group can participate in cycloaddition reactions to form various heterocyclic rings, leading to a significant expansion of the chemical space. nih.gov A recent study demonstrated a variation of the Gewald reaction, where 1,4-dithiane-2,5-diol (B140307) reacts with nitrile-containing compounds to furnish 2-substituted thiazoles. nih.gov

The table below outlines key derivatizations of the cyano group:

| Derivatization Reaction | Resulting Functional Group | Potential Change in Interaction |

| Hydrolysis | Carboxylic acid, Amide | Introduction of hydrogen bond donors/acceptors |

| Reduction | Amine | Introduction of a basic, positively charged center |

| Cycloaddition | Tetrazole, Triazole | Creation of new heterocyclic systems for diverse interactions |

| Reaction with nucleophiles | Amidines, Imidates | Altered basicity and hydrogen bonding capacity |

The thiazole ring itself is a critical pharmacophore, and its electronic properties and substitution pattern are crucial for biological activity. analis.com.myresearchgate.net Introducing substituents at the C5 position of the this compound core can modulate its activity. The nature of the substituent, whether electron-donating or electron-withdrawing, can have a profound effect. excli.deresearchgate.net

For example, the introduction of an electron-donating group, such as a methyl or methoxy (B1213986) group, can increase the electron density of the thiazole ring, potentially enhancing its interaction with electron-deficient pockets in a receptor. analis.com.my Conversely, an electron-withdrawing group, like a nitro or a halogen, can decrease the electron density, which might be favorable for interactions with electron-rich sites. Structure-activity relationship (SAR) studies have shown that the size and lipophilicity of the substituent at the C5 position also play a significant role. nih.gov For instance, increasing the size of substituents on the thiazole nucleus has been observed to decrease antimicrobial activity in some derivatives. researchgate.net

Combinatorial and Parallel Synthetic Approaches for Derivative Libraries

To efficiently explore the SAR of this compound, combinatorial and parallel synthesis techniques are employed to generate large libraries of derivatives. wikipedia.org These approaches allow for the rapid synthesis of a multitude of analogs by systematically varying the substituents at the acetyl, cyano, and thiazole ring positions. routledge.comnih.gov

Solid-phase synthesis is a particularly powerful tool in this context, where the thiazole core can be anchored to a resin, and various building blocks can be sequentially added. wikipedia.org This method simplifies the purification process and allows for the automation of the synthesis. nih.gov The use of "split-and-pool" synthesis strategies can further increase the number of compounds generated in a combinatorial library. wikipedia.org The resulting libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. The design of these libraries often incorporates principles of diversity-oriented synthesis to ensure broad coverage of the chemical space. rsc.org

Conformational Analysis and Ligand-Receptor Interaction Elements

Understanding the three-dimensional structure and conformational preferences of this compound analogs is essential for elucidating their mechanism of action at a molecular level. mdpi.comconicet.gov.ar Computational methods, such as molecular mechanics and quantum chemical calculations, are used to predict the low-energy conformations of these molecules. rsc.orguzh.ch These studies help in understanding how the molecule might orient itself within a receptor's binding site.

Key ligand-receptor interaction elements for thiazole-containing compounds often involve hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking with aromatic residues of a protein. nih.gov The acetyl and derivatized cyano groups can also engage in specific hydrogen bonding or electrostatic interactions. Molecular docking simulations are frequently used to predict the binding mode of these analogs to their target proteins, providing insights that can guide the design of more potent and selective derivatives. ekb.egekb.eg

Computational and Theoretical Investigations of 4 Acetyl 2 Cyanothiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Acetyl-2-cyanothiazole. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions.

Computational models, such as those using the M06-2x method, have been employed to study similar heterocyclic systems, revealing how substituents and even solvent effects can modulate the HOMO-LUMO gap. While specific data for this compound is not available, analysis of analogous molecules allows for an estimation of its electronic behavior. The presence of both an acetyl and a cyano group is expected to create a molecule with a relatively small HOMO-LUMO gap, indicating a potential for significant charge transfer interactions within the molecule.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Model Thiazole (B1198619) Derivative (Note: Data is for a model 3-phenylbenzo[d]thiazole-2(3H)-imine system and serves as an example of typical computational results.)

| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Acetone |

|---|---|---|

| HOMO | -6.50 | -6.55 |

| LUMO | -1.50 | -1.52 |

| HOMO-LUMO Gap (ΔE) | 5.00 | 5.03 |

Source: Adapted from theoretical investigations on substituted thiazole derivatives.

The analysis of electron density distribution provides a map of how electrons are shared among the atoms in this compound. This is critical for understanding the molecule's polarity, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charge on each atom.

In a molecule like this compound, the nitrogen and sulfur atoms in the thiazole ring, along with the oxygen of the acetyl group and the nitrogen of the cyano group, are expected to carry partial negative charges due to their high electronegativity. Conversely, the adjacent carbon atoms are likely to be electron-deficient, carrying partial positive charges. This charge distribution creates a significant dipole moment and defines the molecule's electrostatic potential surface, which is essential for predicting intermolecular interactions.

Table 2: Example Atomic Charges for a Thiazole-related Structure (Note: This table illustrates typical charge distribution in a heterocyclic system and is not specific to this compound.)

| Atom | Charge (e) |

|---|---|

| Ring Nitrogen | -0.65 |

| Ring Sulfur | -0.10 |

| Carbonyl Carbon | +0.55 |

| Carbonyl Oxygen | -0.50 |

Source: Based on general principles of electron density in similar heterocyclic ketones.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of potential reaction pathways involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely mechanism, including the structures of intermediates and, crucially, the transition states that connect them. The energy of these transition states determines the activation energy and, therefore, the reaction rate. While specific reaction modeling for this compound is not documented in the provided results, the methodologies are well-established for studying reactions such as nucleophilic additions to the carbonyl group or substitutions on the thiazole ring.

Prediction of Spectroscopic Properties (e.g., NMR, FTIR, UV-Vis)

Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of molecules like this compound.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These predictions help in the assignment of experimental spectra and can confirm the molecular structure.

FTIR: The vibrational frequencies corresponding to infrared (IR) absorption bands can be computed. This allows for the identification of characteristic functional group vibrations, such as the C=O stretch of the acetyl group and the C≡N stretch of the cyano group.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption spectra. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transition, which relates to the intensity of the absorption band. For a conjugated system like this compound, these calculations can elucidate the nature of the electronic excitations, often corresponding to π → π* transitions.

Tautomeric Equilibria and Conformational Landscape Analysis

This compound may exist in different tautomeric forms or rotational conformations. For instance, keto-enol tautomerism could potentially occur involving the acetyl group. Computational methods can be used to calculate the relative energies and Gibbs free energies of these different forms. Such calculations can determine the most stable tautomer and the energy barriers for interconversion. Similarly, the rotational barrier around the single bond connecting the acetyl group to the thiazole ring can be analyzed to understand the molecule's conformational preferences. Studies on similar molecules have shown that solvent effects can significantly influence the relative stability of different tautomers and conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. In the context of designing new compounds based on the this compound scaffold, QSAR studies would involve synthesizing a series of derivatives and measuring a specific activity.

Molecular descriptors, which are numerical representations of the chemical's properties (e.g., electronic, steric, hydrophobic), are then calculated. A mathematical model is built to relate these descriptors to the observed activity. For thiazole derivatives, QSAR studies have successfully identified key electronic and steric parameters that govern their biological activities. Such models can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding synthetic efforts toward more potent or selective compounds.

Advanced Applications of 4 Acetyl 2 Cyanothiazole and Its Analogs in Research

Medicinal Chemistry Research Perspectives

The thiazole (B1198619) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. researchgate.net This has led to the extensive use of thiazole derivatives in drug discovery and development. nih.govmdpi.comspast.orgbohrium.com

Thiazole Scaffolds in Target-Oriented Ligand Design

The structural rigidity and diverse substitution possibilities of the thiazole ring make it an ideal scaffold for the rational design of ligands that can bind to specific biological targets with high affinity and selectivity. researchgate.netspast.org Medicinal chemists utilize the thiazole core to orient functional groups in a precise three-dimensional arrangement to interact with the binding sites of proteins, such as enzymes and receptors. nih.govresearchgate.net For instance, the design of a series of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion was achieved through structural modification of the substitution groups on the central thiazole ring. nih.gov This target-oriented approach has also been successful in developing potent inhibitors for various kinases, which are crucial targets in cancer therapy. nih.gov

Molecular Mechanism of Action Studies for Thiazole-Based Compounds

Understanding the molecular mechanism of action is crucial for the development of effective and safe therapeutic agents. Research on thiazole-based compounds has revealed a variety of mechanisms through which they exert their pharmacological effects. For example, certain thiazole derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs. acs.orgnih.gov Other studies have elucidated the role of thiazole compounds in inducing cell cycle arrest and apoptosis in cancer cells. nih.gov The investigation into the molecular interactions of thiazole derivatives with their biological targets, often aided by molecular modeling and X-ray crystallography, provides valuable insights for optimizing their activity and selectivity. mdpi.comnih.gov

Design and Development of Enzyme Inhibitors and Receptor Modulators

The thiazole moiety is a key component in the design and development of a wide range of enzyme inhibitors and receptor modulators. nih.govnih.gov Thiazole-based compounds have been successfully designed to inhibit various enzymes, including sirtuin 2 (SIRT2), a target in cancer therapy, and ubiquitin-specific protease 7 (USP7), which is involved in oncogenic pathways. mdpi.comnih.gov Furthermore, thiazole derivatives have been developed as modulators of receptors such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a critical role in synaptic transmission and have been implicated in neurological disorders. nih.gov The ability to fine-tune the electronic and steric properties of the thiazole ring allows for the optimization of binding affinity and functional activity at these targets. acs.org

Role in the Discovery of Novel Molecular Entities with Specific Pharmacological Profiles

The versatility of the thiazole scaffold has been instrumental in the discovery of novel molecular entities (NMEs) with specific and improved pharmacological profiles. By modifying the substituents on the thiazole ring, researchers can enhance potency, selectivity, and pharmacokinetic properties. acs.org A notable example is the development of substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) from a lead series of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). This structural modification led to a significant improvement in antiproliferative activity against melanoma and prostate cancer cells. acs.orgnih.gov The continuous exploration of the chemical space around the thiazole nucleus promises the discovery of new drug candidates for a wide range of diseases. nih.govnih.govwisdomlib.org

Materials Science Research Perspectives

Beyond its applications in medicine, the thiazole framework is also a valuable building block in materials science, particularly for the creation of functional materials with unique optical and electronic properties. mdpi.com

Development of Novel Functional Materials Utilizing Thiazole Frameworks

The inherent fluorescence of thiazole and its derivatives makes them attractive components for the development of luminescent materials. mdpi.com Researchers have successfully incorporated thiazole-containing ligands into the structure of metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.commdpi.comresearchgate.net These materials exhibit interesting photophysical properties and have potential applications in sensing, light-emitting devices, and catalysis. The rigid and planar nature of some thiazole-based structures, such as thiazolo[5,4-d]thiazole, makes them excellent candidates for creating highly conjugated and fluorescent materials for use in organic electronics and solar cells. mdpi.com The ability to functionalize the thiazole ring allows for the tuning of the material's properties to suit specific applications. rsc.org

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks Featuring Cyanothiazole Ligands

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. Cyanothiazole derivatives, including analogs of 4-acetyl-2-cyanothiazole, are of interest as ligands due to the presence of multiple coordination sites (the nitrogen atom of the thiazole ring and the nitrogen atom of the cyano group), which can lead to the formation of diverse and functional materials. Current time information in Bangalore, IN.researchgate.netmdpi.com

The synthesis of CPs and MOFs typically involves the solvothermal reaction of a metal salt with the organic ligand. researchgate.netnih.gov The reaction conditions, such as temperature, solvent, and the molar ratio of reactants, can significantly influence the final structure of the material. researchgate.net For instance, one-dimensional (1D) coordination polymers have been successfully synthesized using isomeric cyanothiazoles and copper(I) iodide. nih.gov In these structures, the cyanothiazole ligands coordinate to the copper centers, forming extended chains.

The properties of these materials are highly dependent on their composition and structure. The incorporation of thiazole-based ligands can impart desirable characteristics such as luminescence, which is a key feature for applications in sensing and light-emitting devices. Current time information in Bangalore, IN. The porous nature of MOFs allows for their use in gas storage and catalysis. researchgate.net For example, MOFs containing thiazole moieties have been investigated for their ability to selectively adsorb certain molecules and to catalyze chemical reactions like cyanosilylation. iupac.orgambeed.com

| Ligand | Metal Ion | Resulting Structure | Key Finding/Potential Application |

| Isomeric Cyanothiazoles | Copper(I) | 1D Coordination Polymers | Luminescent materials. nih.gov |

| Thiazole-based dicarboxylate | Lanthanides | 2D Coordination Polymers | Luminescence via antenna effect. Current time information in Bangalore, IN. |

| 2-Amino-4-methylthiazole | Iron(III) | Coordination Polymer | Biological activity. researchgate.net |

| Azobenzene-based ligands with Zn(II)/Cd(II) | Zn(II)/Cd(II) | 2D and 3D MOFs | Heterogeneous Lewis-acid catalysts for cyanosilylation of imines. ambeed.com |

Applications in Optoelectronic Devices (e.g., Organic Field-Effect Transistors, Organic Light-Emitting Diodes)

The electron-deficient nature of the thiazole ring makes its derivatives, including analogs of this compound, promising materials for n-type semiconductors in organic field-effect transistors (OFETs) and as emitters or host materials in organic light-emitting diodes (OLEDs). nih.gov

In OFETs , the performance is largely determined by the charge carrier mobility of the organic semiconductor. Thiazole-containing oligomers and polymers have been shown to exhibit good electron mobilities. The introduction of electron-withdrawing groups, such as the cyano and acetyl groups in this compound, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The planarity of the molecular structure and strong intermolecular interactions are also crucial for achieving high mobility.

For OLEDs , the key is to have materials with high photoluminescence quantum yields and suitable energy levels for efficient charge injection and recombination. acs.orgnih.gov Thiazole derivatives have been utilized as fluorescent emitters, contributing to the generation of light. nih.gov The color of the emitted light can be tuned by modifying the chemical structure of the thiazole-containing molecule. For instance, donor-acceptor molecules incorporating thiazole moieties have been designed to achieve specific emission colors. While some copper iodide complexes with cyanothiazole ligands may not be ideal for high-mobility applications like transistors, their luminescent properties make them potential candidates for use in light-emitting devices. nih.gov

| Thiazole Derivative Type | Device | Performance Metric | Key Finding |

| Thiazole oligomers with trifluoromethylphenyl groups | OFET | Electron mobility | High electron mobilities were achieved. |

| Donor-acceptor molecule with triphenylamine (B166846) and phenanthroimidazole | OLED | External Quantum Efficiency (EQE) | Achieved a high EQE for near-ultraviolet emission. nih.gov |

| Thiazole-functionalized terpolymers | Polymer Solar Cells | Power Conversion Efficiency (PCE) | Incorporation of ester-substituted thiazole enhanced PCE. nih.gov |

| Copper(I) complexes with cyanothiazole ligands | - | Luminescence | Potential as luminescent materials for lighting applications. nih.gov |

Integration into Sensor Technologies and Chemo/Biosensors

The nitrogen atom in the thiazole ring can act as a binding site for analytes, making thiazole derivatives attractive for use in chemical sensors. The interaction with an analyte can lead to a change in the optical or electronic properties of the material, such as a change in color or fluorescence, which can be detected. sysrevpharm.org

For example, thiazole-based conjugated polymers have been developed for the detection of acids. The protonation of the nitrogen atom in the thiazole ring can alter the electronic structure of the polymer, leading to a visible color change. lifesciencesite.com Similarly, thiazole derivatives have been investigated for their ability to detect metal ions. The coordination of a metal ion to the thiazole ligand can quench its fluorescence, providing a mechanism for sensing. sysrevpharm.org

In the realm of biosensors , which are analytical devices that combine a biological component with a physicochemical detector, thiazole-containing compounds could potentially be used as transducing elements. science.govresearchgate.net The interaction of a biological molecule with the thiazole derivative could be converted into a measurable signal. The design of such biosensors involves the careful selection of a biological recognition element (like an enzyme or antibody) and a transducer that can effectively signal the binding event. science.gov While specific applications of this compound in biosensors are not yet widely reported, the functional groups on the molecule offer handles for immobilization onto transducer surfaces.

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Signal |

| Thiazole-based conjugated polymer | Acids | Protonation of thiazole nitrogen | Colorimetric change. lifesciencesite.com |

| Thiazole-based fluorescent compounds | Metal Ions (e.g., Zn²⁺) | Coordination-induced fluorescence change | Change in fluorescence intensity. sysrevpharm.org |

| Thiazole-based MOF | Anions (e.g., Cr₂O₇²⁻) | Luminescence quenching | Decrease in luminescence. |

Synthesis of Conducting Polymers with Thiazole Moieties

Conducting polymers are organic polymers that possess electrical conductivity. The conductivity arises from the delocalization of π-electrons along the polymer backbone. The incorporation of heterocyclic rings like thiazole into the polymer chain is a common strategy to create novel conducting materials with tailored properties.

The synthesis of thiazole-containing conducting polymers can be achieved through various polymerization methods, such as chemical or electrochemical polymerization. acs.orgsysrevpharm.org For instance, Stille polycondensation has been used to prepare polymers containing 2,2'-bithiazole (B7772081) units. Another approach involves the multicomponent polymerization of monomers containing thiazole units to form fused heterocyclic polymers.

The properties of these conducting polymers, such as their conductivity, solubility, and thermal stability, can be tuned by altering the monomer structure and the polymerization conditions. For example, incorporating thiazole units into the main chain of polymers has been shown to result in materials with good solubility and thermal stability. The resulting polymers have potential applications in various electronic devices, including those mentioned in the previous sections, as well as in areas like antistatic coatings and electromagnetic shielding.

| Polymerization Method | Thiazole-Containing Monomer/Unit | Resulting Polymer Type | Key Properties/Potential Applications |

| Multicomponent Polymerization | Imidazo[2,1-b]thiazole units | Fused heterocyclic conjugated polymers | Good solubility and thermal stability. |

| Stille Polycondensation | 2,2'-bithiazole (BTz) and naphthalene (B1677914) diimide (NDI) | Donor-acceptor conjugated polymer | n-channel semiconductor for OFETs. lifesciencesite.com |

| Chemical Polymerization | Aniline (general example) | Polyaniline (general example) | Can be used in sensors, coatings, and electronic devices. acs.org |

Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Acetyl-2-cyanothiazole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the proton environments and the carbon framework of the molecule. In related thiazole (B1198619) structures, thiazole protons typically resonate in the range of δ 7.1–8.5 ppm in ¹H NMR spectra. asianpubs.org For instance, in a study of 3-(2-aminothiazol-4-yl)-2-methylchromone, the thiazole proton (H-5) signal appeared at δ 10.08. asianpubs.org The carbon signals for the thiazole ring in similar compounds have been observed at approximately δ 100.8 (C5), 148.7 (C4), and 169.3 (C2). asianpubs.org The acetyl group would present a characteristic singlet in the ¹H NMR spectrum and distinct carbonyl and methyl signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound. A key feature is the characteristic stretching vibration of the cyano group (C≡N), which is expected to appear in the region of 2200–2260 cm⁻¹. The acetyl group's carbonyl (C=O) stretch would be observed around 1660–1680 cm⁻¹. Additionally, vibrations associated with the thiazole ring, such as C=N stretching, are anticipated around 1493-1505 cm⁻¹, and C-S stretching vibrations typically appear below 700 cm⁻¹. arxiv.org In acetylated wood studies, a prominent peak for the acetyl group appears around 1740 cm⁻¹. modares.ac.ir

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a precise mass measurement, which helps to confirm the molecular formula.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of compounds like this compound. nih.govpensoft.net A reversed-phase HPLC (RP-HPLC) method, often utilizing a C18 column, can be developed to separate the compound from related substances. pensoft.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. pensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is instrumental in identifying and quantifying this compound in complex mixtures, as well as for characterizing any impurities or degradation products. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to conventional HPLC, making it a powerful tool for the purity assessment of this compound. sci-hub.se

Advanced Analytical Techniques for Electronic and Optical Properties

Advanced analytical methods are employed to investigate the electronic and optical characteristics of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within the molecule. sci-hub.selibretexts.org The absorption spectrum of a related compound, 4-cyanothiazole, when complexed with copper(I) iodide, showed distinct absorption maxima. arxiv.org For some thiazole derivatives, absorption bands are attributed to π → π* and n → π* electronic transitions. mdpi.com The presence of an electron-withdrawing acetyl group can influence the absorption wavelength. nih.gov

Fluorescence Spectroscopy: This technique provides insights into the emission properties of the compound after it absorbs light. While some thiazole derivatives exhibit fluorescence, the presence of an electron-withdrawing group like an acetyl group can quench this property. nih.gov For instance, a 4-acetyl substituted benzo[c]chromen-6-one derivative was found to be non-fluorescent. nih.gov

X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy provides information about the electronic structure, oxidation state, and coordination environment of specific atoms within the molecule. nih.govmdpi.comung.siiaea.org By analyzing the fine structure near an absorption edge, details about the local atomic arrangement can be deduced. ung.siiaea.org This technique has been particularly useful in studying the sulfur atom in the thiazole ring of related compounds. arxiv.org

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Information Provided | Key Findings/Anticipated Results |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (proton and carbon environments) | Thiazole proton signals expected around δ 7.1–8.5 ppm. asianpubs.org |

| Infrared (IR) Spectroscopy | Functional group identification | Cyano (C≡N) stretch at 2200–2260 cm⁻¹; Carbonyl (C=O) stretch at 1660–1680 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | Provides precise mass for molecular formula confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation | Enables separation from impurities using a C18 column. pensoft.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification in complex mixtures | Combines separation with mass detection for enhanced analysis. nih.gov |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution purity assessment | Offers faster and more efficient separation than HPLC. sci-hub.se |

| X-ray Crystallography | Solid-state structure determination | Reveals precise bond lengths, angles, and molecular conformation. arxiv.orgnih.gov |

| UV-Visible Spectroscopy | Electronic transitions | Absorption bands related to π → π* and n → π* transitions. mdpi.com |

| Fluorescence Spectroscopy | Emission properties | The acetyl group may quench fluorescence. nih.gov |

| X-ray Absorption Near Edge Structure (XANES) | Electronic structure and oxidation state | Provides information on the local environment of atoms like sulfur. arxiv.orgnih.gov |

Future Research Directions and Translational Outlook

Exploration of Uncharted Synthetic Pathways for Complex Thiazole (B1198619) Architectures

While classical methods like the Hantzsch synthesis have been instrumental, the future lies in developing novel, efficient, and versatile synthetic strategies to access complex and diverse thiazole architectures. researchgate.net The exploration of uncharted chemical space is crucial for discovering new bioactive compounds and materials with unique properties. ethz.ch

Key areas of future research include:

De Novo Design and Combinatorial Libraries: Generating vast virtual combinatorial libraries through de novo design can expand the known chemical space into uncharted territories. ethz.ch This approach, guided by chemical reaction rules, can facilitate the assembly of novel thiazole-based structures from a given set of building blocks. ethz.ch

Divergent Synthetic Pathways: Developing divergent synthetic pathways allows for the creation of multiple, structurally distinct core skeletons from a common intermediate. This strategy is particularly promising for generating libraries of pyrimidine-embedded polyheterocycles, which have shown potential as modulators of protein-protein interactions. nih.gov

Novel Reagents and Methodologies: The use of innovative reagents, such as diazoketones as a resilient alternative to traditional halogen ketones, presents a scalable and versatile approach to synthesizing 2,4-disubstituted-(1,3)thiazoles. chemrxiv.org This expands the scope of accessible thiazole derivatives for applications in medicinal chemistry and technology. chemrxiv.org

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the exploration of reaction conditions and the production of thiazole libraries, enabling high-throughput screening and optimization.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by enabling the rational design of compounds with desired properties. intellect-foundation.ruspringernature.com These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the biological activity or material properties of novel thiazole derivatives. nih.gov

Future applications of AI and ML in thiazole chemistry include:

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the therapeutic efficacy or material characteristics of thiazole compounds. intellect-foundation.runih.gov For instance, ML models have been used to predict the anti-urease activity of novel thiazole derivatives. researchgate.net

Generative Models for De Novo Design: AI-based generative models can design novel thiazole-containing molecules with optimized property profiles for specific biological targets or material applications. springernature.com This accelerates the discovery of lead compounds and innovative materials. springernature.com

Reaction Prediction and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions and devise optimal synthetic routes for complex thiazole-based molecules, streamlining the synthetic process. intellect-foundation.ru

Virtual Screening and Target Identification: High-throughput virtual screening powered by ML can efficiently screen large compound libraries against biological targets, identifying promising thiazole-based candidates for further experimental validation. mdpi.com

Discovery of Novel Biological Targets and Emerging Therapeutic Applications

Thiazole derivatives have already demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comrsc.orgmdpi.com Future research will focus on identifying novel biological targets and expanding the therapeutic applications of these compounds.

Emerging areas of investigation include:

Modulators of Protein-Protein Interactions (PPIs): PPIs represent a challenging but promising class of drug targets. nih.gov Thiazole-based scaffolds are being explored for their potential to modulate these interactions, which are implicated in a wide range of diseases. nih.gov

Inhibitors of Novel Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. rsc.org Ongoing research is focused on designing thiazole derivatives as selective inhibitors of novel and clinically relevant kinases. rsc.org

Targeting Metastasis: Cancer metastasis is a major cause of mortality. Researchers have designed and synthesized thiazole derivatives that show potent efficacy against cancer cell migration and invasion, opening new avenues for anti-metastatic therapies. nih.gov

Neurodegenerative Diseases: Recent studies have identified nitazoxanide-based derivatives, which contain a thiazole ring, as autophagy activators with potential for the treatment of Alzheimer's disease. nih.gov This highlights the potential of thiazole compounds in addressing neurodegenerative disorders.

Sirtuin Inhibition: Thiazole-based compounds have been identified as inhibitors of SIRT2, a protein implicated in cancer and other diseases, suggesting a promising therapeutic strategy. mdpi.com

Advancements in Materials Science Applications and Device Integration

The unique electronic and optical properties of thiazole-containing compounds make them attractive candidates for a variety of materials science applications. researchgate.net Future research will focus on designing and synthesizing novel thiazole-based materials with tailored functionalities for advanced electronic and optoelectronic devices.

Key areas of development include:

Organic Electronics: Thiazolo[5,4-d]thiazoles, with their rigid and planar π-conjugated structure, are being incorporated into active materials for organic electronics. researchgate.net Further improvements in their synthesis and elaboration are needed to expand their scope and optimize their properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netacs.org

Organic Photovoltaics: Thiazole-based compounds are being investigated as components of organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). researchgate.net The development of new thiazole-containing materials is crucial for improving the efficiency and stability of these next-generation photovoltaic technologies.

Sensors and Smart Materials: The responsiveness of thiazole derivatives to external stimuli can be harnessed for the development of chemical sensors and smart materials. For example, cyanothiazole-Cu(I) complexes exhibit interesting optical properties that could be utilized in multifunctional electronic devices. researchgate.net

Sustainable Materials: The principles of organic chemistry are being applied to develop sustainable materials, including biodegradable polymers and recyclable composites. wepub.org Thiazole-based monomers could potentially be incorporated into these environmentally friendly materials.

Sustainable Synthesis and Environmental Impact Considerations in Thiazole Chemistry

The principles of green chemistry are becoming increasingly important in chemical synthesis. nih.govresearchgate.netresearchgate.net Future research in thiazole chemistry will place a strong emphasis on developing sustainable and environmentally friendly synthetic methodologies.

Key aspects of this research direction include:

Green Solvents and Catalysts: The use of green solvents, such as deep eutectic solvents, and recyclable catalysts is being explored to minimize the environmental impact of thiazole synthesis. nih.govmdpi.commdpi.com For example, an eco-friendly synthesis of thiazolo[5,4-d]thiazoles has been developed using an L-proline–ethylene glycol mixture. mdpi.com

Energy-Efficient Methodologies: Innovative techniques like microwave irradiation and ultrasound synthesis are being employed to reduce reaction times and energy consumption in the synthesis of thiazole derivatives. nih.govresearchgate.netresearchgate.net

Atom Economy and Waste Reduction: The development of one-pot, multi-component reactions and other strategies that maximize atom economy and minimize waste generation is a key goal in sustainable thiazole synthesis. researchgate.net

Biodegradability and Environmental Fate: As thiazole-based compounds find wider applications, it will be crucial to assess their biodegradability and environmental impact to ensure their long-term sustainability. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 4-acetyl-2-cyanothiazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thioamides with α-haloketones or coupling of pre-functionalized thiazole cores. For example, substituted thiazoles are synthesized by reacting 4-cyanophenyl derivatives with hydrazine precursors under reflux in ethanol or DMF . Catalyst choice (e.g., CuI for click chemistry) and solvent polarity significantly impact yield. Polar aprotic solvents like DMF enhance reaction rates for triazole-thiazole hybrids, while protic solvents (ethanol) favor milder conditions . Optimization requires monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reagents) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how are data interpreted?

- Methodological Answer :

- 1H/13C-NMR : Identify substituent positions via chemical shifts. For example, acetyl groups resonate at δ ~2.5 ppm (1H) and δ ~200 ppm (13C), while cyano groups appear as sharp singlets in 13C (~115 ppm) .

- FT-IR : Confirm functional groups (C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns. NIST spectral libraries provide reference data for thiazole derivatives .

Cross-referencing experimental and theoretical elemental analysis (C, H, N) ensures purity (>99% in optimized syntheses) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes like α-glucosidase or kinases, where thiazole derivatives show inhibitory activity. For example, compound 9c in exhibited strong binding to α-glucosidase’s active site via hydrophobic interactions and hydrogen bonding .

- Software Workflow : Use AutoDock Vina for docking simulations. Prepare ligands (optimize 3D structure with Open Babel) and receptors (PDB ID: 2ZE0). Analyze binding poses: lower binding energy (ΔG < -7 kcal/mol) correlates with higher inhibitory potential .

- Validation : Compare docking results with in vitro assays (e.g., IC50 values). Discrepancies may arise from solvent effects omitted in simulations .

Q. What strategies resolve contradictions between computational predictions and experimental results for thiazole derivatives?

- Methodological Answer :

- Data Triangulation : Reconcile NMR/IR data with computational outputs (e.g., DFT-calculated spectra). For instance, deviations in 13C shifts may indicate unaccounted solvent interactions .

- Experimental Replication : Vary synthetic conditions (e.g., temperature, catalyst loading) to test computational hypotheses about reaction pathways .

- Error Analysis : Use statistical tools (e.g., RMSD in docking) to quantify mismatches. If RMSD > 2 Å, refine force field parameters or consider alternative binding modes .

Q. How do structural modifications (e.g., substituent electronegativity) affect the stability and reactivity of this compound?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Cyano and acetyl groups reduce electron density on the thiazole ring, enhancing resistance to oxidation but slowing nucleophilic substitutions. For example, fluorophenyl substituents increase thermal stability (melting points >200°C) .

- Steric Effects : Bulky groups (e.g., cyclopropyl in ) hinder π-π stacking in crystallography, necessitating alternative characterization like powder XRD .

- SAR Studies : Systematically replace substituents (e.g., 4-Cl → 4-OCH3) and measure bioactivity changes. Use Hammett plots to correlate substituent σ values with log(IC50) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for thiazole derivatives?

- Methodological Answer :

- Purity Assessment : Repeat synthesis with rigorous purification (column chromatography, recrystallization). Impurities like unreacted precursors can lower melting points .

- Instrument Calibration : Validate NMR spectrometers with internal standards (e.g., TMS) and cross-check IR with NIST databases .

- Contextual Factors : Note solvent (CDCl3 vs. DMSO-d6) and concentration effects on chemical shifts. For example, DMSO may cause peak broadening in NH-containing derivatives .

Experimental Design Considerations

Q. What in silico and in vitro approaches are recommended for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- In Silico Screening : Use PASS Online to predict anticancer activity. Prioritize derivatives with Pa (probability of activity) > 0.7 .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cells (e.g., HEK293) .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays to probe oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.